molecular formula C18H18ClNO B7636748 (1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide

(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide

Cat. No.: B7636748
M. Wt: 299.8 g/mol
InChI Key: DUBRZIVUORENJU-SJORKVTESA-N
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Description

(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide is a synthetic organic compound with a complex structure It features a cyclopropane ring substituted with a phenyl group and a carboxamide group, along with a 3-chlorophenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, which can be achieved through a Simmons-Smith reaction. This involves the reaction of an alkene with diiodomethane (CH2I2) and a zinc-copper couple (Zn-Cu) to form the cyclopropane ring.

Next, the phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the cyclopropane intermediate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The carboxamide group is then added through an amidation reaction, where the cyclopropane intermediate reacts with an amine derivative.

Finally, the 3-chlorophenyl ethyl side chain is introduced through a nucleophilic substitution reaction, where the amide intermediate reacts with 3-chlorophenylethyl bromide in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl ethyl side chain, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloropropyl)trimethoxysilane: Similar in having a chlorophenyl group but differs in its silane functionality.

    3-Methoxyphenylboronic acid: Shares a phenyl group but has a boronic acid functionality instead of a cyclopropane ring.

Uniqueness

(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide is unique due to its specific combination of a cyclopropane ring, phenyl group, and carboxamide functionality

Properties

IUPAC Name

(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-15-8-4-5-13(11-15)9-10-20-18(21)17-12-16(17)14-6-2-1-3-7-14/h1-8,11,16-17H,9-10,12H2,(H,20,21)/t16-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBRZIVUORENJU-SJORKVTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NCCC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)NCCC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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